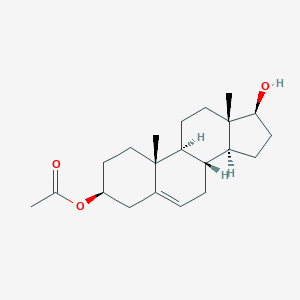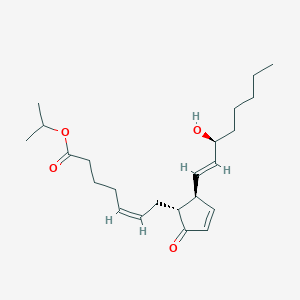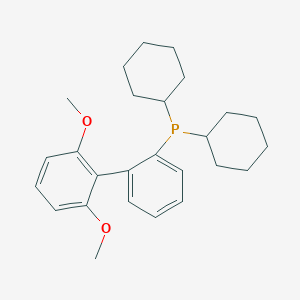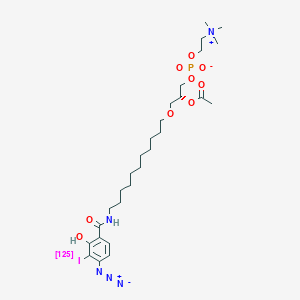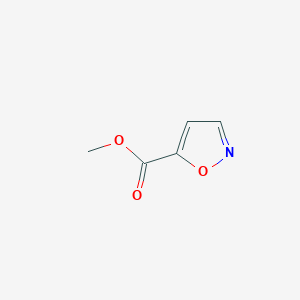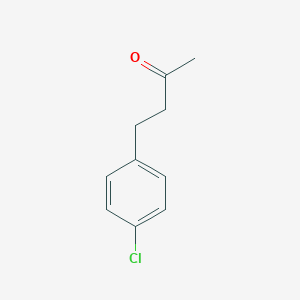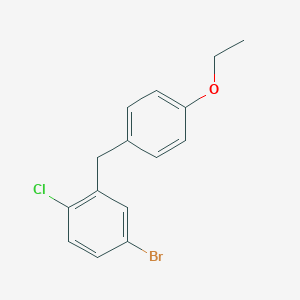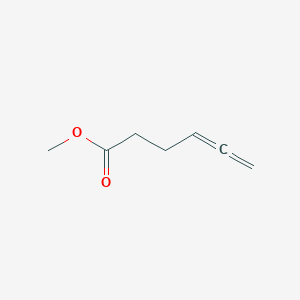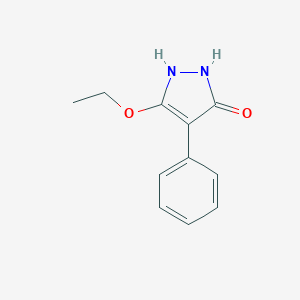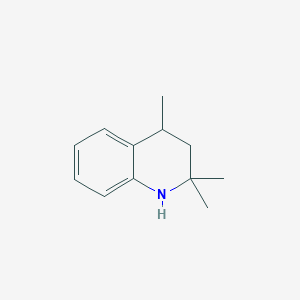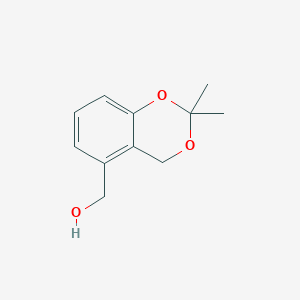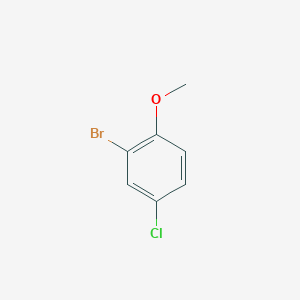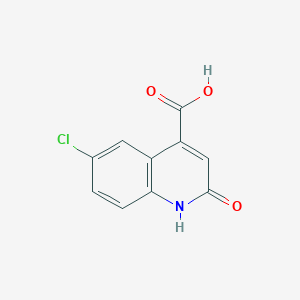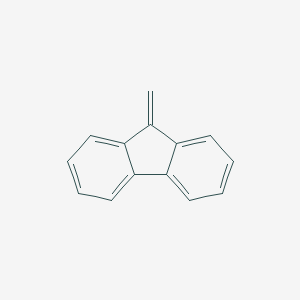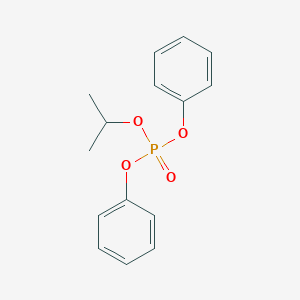
Isopropyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl diphenyl phosphate is a chemical compound with the molecular formula C15H17O4P . It is also known by other names such as 1-Methylethyl diphenyl phosphate, Isopropyl phenyl diphenyl phosphate, and Phosphoric acid, 1-methylethyl diphenyl ester .
Molecular Structure Analysis
The molecular structure of Isopropyl diphenyl phosphate consists of 15 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 292.267 Da and the monoisotopic mass is 292.086456 Da .Applications De Recherche Scientifique
Metabolism and Biomonitoring
Isopropylated and tert-butylated triarylphosphate esters (ITPs and TBPPs), which include isopropyl diphenyl phosphate, are studied for their metabolism in human liver subcellular fractions. The in vitro metabolism of these compounds helps in understanding their biological fate in human tissues, which is crucial for identifying biomarkers of exposure in epidemiological studies (Phillips et al., 2020).
Environmental Occurrence and Exposure
Research has identified isopropyl diphenyl phosphate as one of the predominant organophosphate esters in house dust. This indicates widespread use in consumer and building products and necessitates further monitoring in environmental and biological matrices (Kubwabo et al., 2021).
Neurobehavioral Toxicity
Studies have explored the neurobehavioral effects of isopropyl diphenyl phosphate. Research on zebrafish indicates that this compound, among other flame retardants, can have developmental and pharmacological effects on the vertebrate nervous system (Jarema et al., 2015).
Applications in Lithium-Ion Batteries
Isopropyl diphenyl phosphate has been investigated as an additive in lithium-ion batteries. Studies show that it can enhance the thermal stability of LiCoO2 electrodes, offering a balance between improved safety and maintained battery performance (Wang, Sun, & Chen, 2006).
Risk Assessment in Adolescents
Exposure levels and risk assessments of organophosphate flame retardants, including isopropyl diphenyl phosphate, have been conducted in adolescents. These studies help in understanding the health risks associated with environmental exposure levels (Bastiaensen et al., 2021).
Exposure Measurement Techniques
Research has been conducted to develop techniques for measuring personal exposure to organophosphate flame retardants like isopropyl diphenyl phosphate, utilizing silicone wristbands and hand wipes. These methods can predict cumulative exposure and serve as reliable exposure metrics (Hammel et al., 2016).
Safety And Hazards
Isopropyl diphenyl phosphate is likely combustible . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest the chemical . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
Numéro CAS |
60763-39-5 |
|---|---|
Nom du produit |
Isopropyl diphenyl phosphate |
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
diphenyl propan-2-yl phosphate |
InChI |
InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
YDICVVYPXSZSFA-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Autres numéros CAS |
60763-39-5 |
Synonymes |
Diphenyl Isopropyl Phosphate; 1-Methylethyl Diphenyl Ester Phosphoric Acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



